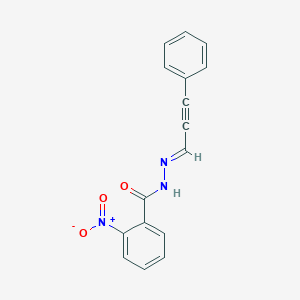![molecular formula C21H13BrN2O3 B378601 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone](/img/structure/B378601.png)
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone typically involves the reaction of 2-phenylquinazolin-4(3H)-one with 3-bromobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit various enzymes, including kinases and proteases, by binding to their active sites . This inhibition can lead to the modulation of cellular pathways involved in disease processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-phenyl-quinazolin-3-yl) phenylbenzoate: Similar structure but with a phenyl group instead of a bromine atom.
4-Oxo-2-phenyl-quinazolin-3-yl) methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Eigenschaften
Molekularformel |
C21H13BrN2O3 |
|---|---|
Molekulargewicht |
421.2g/mol |
IUPAC-Name |
(4-oxo-2-phenylquinazolin-3-yl) 3-bromobenzoate |
InChI |
InChI=1S/C21H13BrN2O3/c22-16-10-6-9-15(13-16)21(26)27-24-19(14-7-2-1-3-8-14)23-18-12-5-4-11-17(18)20(24)25/h1-13H |
InChI-Schlüssel |
NTFVQOAUIXUYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B378518.png)
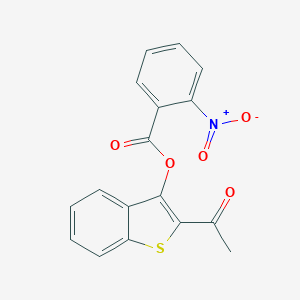
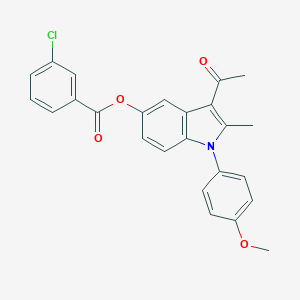
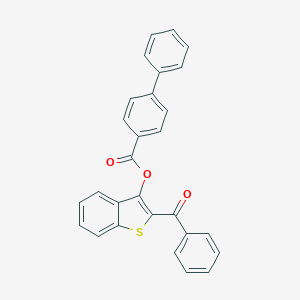
![3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B378525.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B378526.png)
![ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378527.png)
![2-(4-bromophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378528.png)
![2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B378529.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B378531.png)
![2-(4-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378532.png)
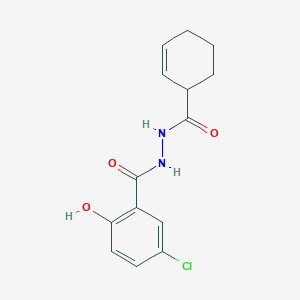
![1-(5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B378537.png)
